molecular formula C13H19NO2 B5793596 4-Methoxy-2-(piperidin-1-ylmethyl)phenol

4-Methoxy-2-(piperidin-1-ylmethyl)phenol

Cat. No.: B5793596
M. Wt: 221.29 g/mol
InChI Key: IOGLVKPXYMONBP-UHFFFAOYSA-N
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Description

4-Methoxy-2-(piperidin-1-ylmethyl)phenol is a chemical compound of interest in medicinal chemistry and life sciences research. This synthetic derivative features a phenol core substituted with a methoxy group and a piperidinylmethyl moiety, a structural motif found in compounds investigated for their interaction with biological targets. While specific biological data for this exact compound is limited in the public domain, its structure is closely related to a class of benzofuran inhibitors that have been developed to target polyketide synthase Pks13 in Mycobacterium tuberculosis . Pks13 is an essential enzyme for the synthesis of mycolic acids, which are critical components of the bacterial cell wall, making it a promising target for novel anti-tubercular agents . The structural analogy suggests potential research applications for this compound in the development of chemotypes for infectious disease research. Disclaimer: This product is intended for research purposes only in a laboratory setting. It is strictly not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this compound with appropriate safety precautions.

Properties

IUPAC Name

4-methoxy-2-(piperidin-1-ylmethyl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2/c1-16-12-5-6-13(15)11(9-12)10-14-7-3-2-4-8-14/h5-6,9,15H,2-4,7-8,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOGLVKPXYMONBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)O)CN2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-2-(piperidin-1-ylmethyl)phenol typically involves the reaction of 4-methoxyphenol with piperidine in the presence of a suitable catalyst. One common method is the Mannich reaction, where formaldehyde is used as a methylene bridge to link the piperidine to the phenol ring . The reaction conditions often include mild temperatures and a solvent such as ethanol or methanol.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, reducing the risk of side reactions and improving overall efficiency .

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-2-(piperidin-1-ylmethyl)phenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The methoxy group can be reduced to a hydroxyl group under specific conditions.

    Substitution: The piperidinylmethyl group can be substituted with other amines or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Substitution reactions often require catalysts like palladium on carbon (Pd/C) and solvents such as dichloromethane (DCM) or tetrahydrofuran (THF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group can yield 4-methoxy-2-(piperidin-1-ylmethyl)quinone, while reduction of the methoxy group can produce 4-hydroxy-2-(piperidin-1-ylmethyl)phenol .

Scientific Research Applications

4-Methoxy-2-(piperidin-1-ylmethyl)phenol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of polymers and other materials with specific properties

Mechanism of Action

The mechanism of action of 4-Methoxy-2-(piperidin-1-ylmethyl)phenol involves its interaction with various molecular targets. The phenol group can form hydrogen bonds with biological molecules, while the piperidinylmethyl group can interact with receptors or enzymes. These interactions can modulate biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogues include:

Compound Substituents Key Differences
4-Methoxy-2-(piperidin-1-ylmethyl)phenol - 4-OCH₃, 2-(piperidin-1-ylmethyl) Reference compound; balanced steric/electronic profile.
2-(Piperidin-1-ylmethyl)phenol derivatives Varied substituents (e.g., 2,4-diCl, 2-tert-butyl) Electron-withdrawing groups (Cl) reduce reactivity; bulky groups (tert-butyl) hinder synthesis efficiency.
4-Methoxy-2-(benzimidazol-2-yl)phenols 2-Benzimidazolyl instead of piperidinylmethyl Benzimidazole enhances π-π stacking and metal coordination but reduces solubility.
(E)-4-Methoxy-2-[(p-tolylimino)methyl]phenol 2-(p-Tolylimino) substituent Imine group introduces conjugation, altering UV-Vis absorption and redox properties.

Electronic and Computational Insights

  • DFT Studies: Computational analyses of (E)-4-methoxy-2-[(p-tolylimino)methyl]phenol reveal that the methoxy group stabilizes the HOMO (-6.2 eV), while the imine group lowers the LUMO (-2.8 eV), enhancing charge transfer properties . Similar effects are expected in this compound, where the piperidinylmethyl group may modulate frontier orbital energies.
  • Solubility : The piperidine moiety improves solubility in polar solvents compared to benzimidazole-containing analogues, which exhibit stronger intermolecular interactions .

Industrial and Environmental Relevance

  • Natural Analogues: Phenolic compounds like 4-methoxy-5-formylsalicylaldehyde (from olive by-products) share the methoxy group but lack synthetic versatility due to aldehyde sensitivity, highlighting the advantage of stable piperidine substituents .
  • Toxicity: Phenolic derivatives are generally more eco-friendly than halogenated analogues (e.g., 2,4-dichloro derivatives), aligning with green chemistry trends .

Q & A

Basic: What are the key considerations in synthesizing 4-Methoxy-2-(piperidin-1-ylmethyl)phenol, and how can purity be optimized?

Answer:
Synthesis typically involves multi-step routes, such as:

  • Mannich Reaction : Condensation of phenol derivatives with piperidine and formaldehyde under controlled pH (e.g., acetic acid) to introduce the piperidinylmethyl group .
  • Purification : Techniques like recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradients) ensure high purity .
  • Intermediate Characterization : Thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy are critical for tracking reaction progress .
    Key Reagents : Sodium hydride (NaH) in dimethylformamide (DMF) for nucleophilic substitutions ; lithium aluminum hydride (LiAlH₄) for reductions .

Basic: What spectroscopic and crystallographic techniques are used to characterize this compound?

Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR identifies functional groups (e.g., methoxy at δ ~3.8 ppm, aromatic protons at δ ~6.5–7.5 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]+ ion) .
  • X-ray Crystallography : Resolves bond angles and intermolecular interactions (e.g., hydrogen bonding in the phenol group) .
  • Infrared (IR) Spectroscopy : Detects O–H (3200–3600 cm⁻¹) and C–O (1250 cm⁻¹) stretches .

Advanced: How do structural modifications to the piperidine or methoxyphenol moieties influence biological activity?

Answer:

  • Piperidine Modifications :
    • N-Methylation : Enhances lipophilicity, potentially improving blood-brain barrier penetration .
    • Sulfonyl Substituents : Introduce electron-withdrawing effects, altering receptor binding (e.g., antimicrobial targets) .
  • Methoxyphenol Adjustments :
    • Fluorine Substitution : Increases metabolic stability via reduced CYP450 oxidation .
    • Positional Isomerism : Ortho-substituted methoxy groups may sterically hinder enzyme interactions compared to para-substituted analogs .
      Example : Derivatives with 4-methylpiperazine show enhanced anticancer activity in vitro .

Advanced: How can researchers resolve contradictions between in vitro efficacy data and insufficient toxicity profiles for this compound?

Answer:

  • Tiered Toxicity Testing :
    • Acute Toxicity : Use OECD Guideline 423 (rodent models) to establish LD₅₀ .
    • Genotoxicity : Ames test (bacterial reverse mutation assay) to assess mutagenicity .
    • Chronic Exposure : Subacute 28-day studies in rodents to identify organ-specific effects .
  • Mechanistic Studies : Compare cytotoxicity in cancer vs. normal cell lines (e.g., MTT assays) to evaluate selectivity .
  • Data Gaps : Current SDSs note "no toxicity data available," necessitating rigorous in vivo validation before preclinical trials .

Advanced: What computational strategies predict the compound’s interactions with biological targets?

Answer:

  • Molecular Docking : Software like AutoDock Vina models binding to enzymes (e.g., cyclooxygenase-2 for anti-inflammatory activity) .
  • QSAR Modeling : Relates substituent electronic parameters (Hammett σ) to antimicrobial IC₅₀ values .
  • MD Simulations : Assess stability of ligand-receptor complexes over nanosecond timescales .
    Validation : Cross-check with experimental IC₅₀ or Ki values from enzyme inhibition assays .

Advanced: What are the challenges in scaling up synthesis while maintaining stereochemical integrity?

Answer:

  • Racemization Risks : Piperidine ring closure under high temperatures may lead to undesired stereoisomers. Mitigate via low-temperature (<0°C) reactions .
  • Catalyst Selection : Chiral catalysts (e.g., BINOL-derived phosphoric acids) enforce enantioselectivity .
  • Process Analytical Technology (PAT) : In-line FTIR monitors reaction progress to prevent byproduct formation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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